Home > Products > Screening Compounds P58653 > 10-Bromoacetamidomethylcamptothecin
10-Bromoacetamidomethylcamptothecin - 131206-45-6

10-Bromoacetamidomethylcamptothecin

Catalog Number: EVT-1535938
CAS Number: 131206-45-6
Molecular Formula: C23H20BrN3O5
Molecular Weight: 498.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Camptothecin, the parent compound from which 10-bromoacetamidomethylcamptothecin is derived, was originally isolated from the bark of the Chinese tree Camptotheca acuminata. The classification of 10-bromoacetamidomethylcamptothecin falls under the category of topoisomerase inhibitors, specifically targeting type I topoisomerases. This class of compounds is crucial in cancer therapy due to their mechanism of action, which involves stabilizing the cleavable complex between DNA and topoisomerase, ultimately leading to DNA damage and cell death.

Synthesis Analysis

Methods and Technical Details

The synthesis of 10-bromoacetamidomethylcamptothecin involves several steps that typically include:

  1. Starting Material: The synthesis often begins with camptothecin or its derivatives.
  2. Bromination: The introduction of the bromo group is achieved through bromination reactions, often employing reagents like phosphorus tribromide or N-bromosuccinimide.
  3. Acetamidomethylation: This step involves the reaction of the brominated intermediate with acetamidomethyl chloride in the presence of a base such as triethylamine.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography.

A notable synthesis route reported involves a ten-step process that yields tritiated samples for further biochemical studies, highlighting the complexity and precision required in synthesizing this compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of 10-bromoacetamidomethylcamptothecin can be described by its chemical formula, which includes carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) atoms. The compound's structure features:

  • A camptothecin core, characterized by a fused ring system.
  • A bromo group at the 10-position.
  • An acetamidomethyl side chain that enhances solubility.

The specific arrangement of these functional groups contributes to its biological activity and pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

10-Bromoacetamidomethylcamptothecin participates in various chemical reactions due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  • Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions, impacting the compound's stability and activity.
  • Formation of Cleavable Complexes: When interacting with DNA topoisomerase I, this compound stabilizes the cleavable complex, leading to DNA strand breaks.

These reactions are pivotal for understanding the compound's mechanism of action and potential modifications for enhanced efficacy.

Mechanism of Action

Process and Data

The mechanism by which 10-bromoacetamidomethylcamptothecin exerts its anticancer effects involves:

  1. Binding to Topoisomerase I: The compound binds to the enzyme's active site, stabilizing the covalent complex formed during DNA replication.
  2. Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of DNA strands after they have been cleaved by topoisomerase I.
  3. Induction of Apoptosis: The resultant DNA damage triggers cellular apoptosis pathways, leading to cancer cell death.

Studies have demonstrated that compounds like 10-bromoacetamidomethylcamptothecin are effective against various cancer cell lines due to this mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Enhanced solubility in aqueous solutions due to the acetamidomethyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade upon prolonged exposure to light or heat.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites (bromo group).

Relevant data on these properties are essential for understanding how this compound behaves in biological systems and during storage.

Applications

Scientific Uses

10-Bromoacetamidomethylcamptothecin has significant applications in cancer research, particularly in:

  • Drug Development: As a lead compound for developing new anticancer agents targeting topoisomerases.
  • Biochemical Studies: Used in studies investigating DNA interactions and mechanisms of drug resistance in cancer therapy.
  • Preclinical Trials: Its efficacy is being evaluated in various preclinical models to establish safety profiles and therapeutic potential.

The ongoing research into this compound highlights its importance as a tool for advancing cancer treatment strategies.

Introduction to Camptothecin Derivatives

Historical Context of Camptothecin Discovery and Development

Camptothecin (CPT, 1), a pentacyclic quinoline alkaloid, was first isolated in 1966 from the bark and seeds of Camptotheca acuminata (the "happy tree") native to southern China. This discovery marked a pivotal advance in anticancer drug discovery due to its potent topoisomerase I (Topo I) inhibition mechanism. Early clinical use of native CPT was limited by severe adverse effects (e.g., hemorrhagic cystitis) and poor aqueous solubility, prompting efforts to develop semi-synthetic derivatives. By the 1990s, two water-soluble analogues—topotecan (Hycamtin®, 4) and irinotecan (Camptosar®, 3)—received FDA approval. Irinotecan, a prodrug metabolized to SN-38 (7-ethyl-10HCPT), became a first-line treatment for colorectal cancer and was listed on the WHO Model List of Essential Medicines. Collectively, sales of irinotecan and topotecan exceeded $15 billion by 2018, underscoring their clinical impact [2] [6].

A significant challenge in CPT production has been its low natural abundance (<0.0005% dry weight in plant sources) and the complexity of chemical synthesis. For example, traditional semi-synthesis of topotecan required toxic reagents like Pb(OAc)₄ and multi-step processes, limiting scalability and purity. This bottleneck spurred research into biocatalytic methods, leading to the discovery of cytochrome P450 enzymes (e.g., CPT10H and CPT11H) that enable regio-specific 10- and 11-hydroxylation of CPT. These enzymes now offer greener, more efficient routes to 10-hydroxycamptothecin (10HCPT, 2), a key intermediate for clinical CPT analogues [2] [5].

Structural Evolution of Camptothecin Analogues in Anticancer Research

The core CPT structure comprises an A/B quinoline ring, a C pyridone ring, a D hydroxylated lactone ring, and an E α-hydroxy-δ-lactone ring. The lactone ring (E-ring) is critical for Topo I inhibition but undergoes pH-dependent hydrolysis to an inactive carboxylate form in plasma, reducing efficacy. Structural modifications have focused on:

  • E-ring stabilization: Introduction of 7-alkyl groups (e.g., 7-ethyl-CPT in irinotecan) or 10,11-methylenedioxy bridges (e.g., FL118) enhances lactone stability and bioactivity [6].
  • C-9 and C-7 substitutions: Adding aminomethyl groups at C-9 (as in topotecan) improves water solubility, while C-7 modifications alter metabolic stability [6].
  • C-10 functionalization: Hydroxylation at C-10 (as in 10HCPT) is a key step for synthesizing clinically active derivatives like SN-38. Enzymatic hydroxylation by CPT10H provides regioselectivity unattainable via classical chemistry [2].

Table 1: Clinically Relevant Camptothecin Analogues and Their Modifications

CompoundSubstituentsKey Features
CamptothecinNone (native compound)Poor solubility; lactone instability
Topotecan (4)C-9: (dimethylamino)methyl; C-10: OHWater-soluble; FDA-approved for ovarian cancer
Irinotecan (3)C-7: Ethyl; C-10: PiperidinopiperidineProdrug (activated to SN-38); broad-spectrum use
SN-38C-7: Ethyl; C-10: OHActive metabolite of irinotecan; 1000× more potent
FL118C-10,11: Methylenedioxy bridgeOrally active; inhibits survivin/DDX5

Recent innovations include C-11 fluorinated CPTs (e.g., 10NH₂-11F-Camptothecin) and C-7 ethanolamine-linked derivatives (e.g., 7Ethanol-10NH₂-11F-Camptothecin), designed as cytotoxins for antibody-drug conjugates (ADCs). These retain Topo I inhibition while enabling targeted delivery [6].

Rationale for Modifications at the C-10 Position: Bromoacetamidomethyl Functionalization

The C-10 position of CPT is a strategic site for chemical derivatization due to its accessibility and tolerance for sterically diverse groups without disrupting Topo I binding. Hydroxylation at C-10 (as in 10HCPT) enhances antitumor activity and serves as a handle for further modifications. The bromoacetamidomethyl group (–NHCOCH₂Br) is engineered at C-10 to address two key challenges:

  • Lactone Stability: Electronegative substituents at C-10 stabilize the E-ring lactone, preventing hydrolytic deactivation. The bromoacetamidomethyl group’s electron-withdrawing nature shifts the lactone-carboxylate equilibrium toward the bioactive form [4] [6].
  • Conjugation Capacity: The reactive bromoacetamide moiety enables facile nucleophilic substitution (–Sᴺ2) with thiols (–SH) in biomolecules (e.g., cysteine residues in antibodies or peptides). This allows synthesis of stable thioether-linked conjugates for targeted drug delivery, such as ADCs. Unlike ester-based linkers, thioethers resist hydrolysis in circulation, enhancing in vivo stability [4].

Table 2: Properties of Bromoacetamidomethyl Functionalization at C-10

PropertyImpact on Drug Design
Electron-withdrawingStabilizes lactone ring; increases plasma half-life
Bifunctional ReactivityEnables covalent conjugation to carriers (e.g., antibodies)
Steric ToleranceMinimal interference with Topo I-DNA complex formation
Synthetic AccessibilityAchieved via 2-step reaction: 10HCPT → aminomethylation → acylation

Compared to other C-10 modifications (e.g., simple alkylation or glycosylation), the bromoacetamidomethyl group uniquely combines targetability (for ADCs), stability, and potency retention. Hybrid molecules like MC-GGFG-AM-(10NH₂-11F-Camptothecin) exemplify this strategy, where a protease-cleavable linker connects the CPT warhead to tumor-targeting antibodies [6]. This approach mitigates off-target toxicity while maximizing tumor-specific payload delivery.

Compound Glossary

  • Camptothecin (1): Native Topo I inhibitor.
  • 10-Hydroxycamptothecin (2): Key intermediate for CPT analogues.
  • Irinotecan (3): Prodrug metabolized to SN-38.
  • Topotecan (4): Water-soluble CPT derivative.
  • 10-Bromoacetamidomethylcamptothecin: C-10 modified CPT with conjugation handle.

Properties

CAS Number

131206-45-6

Product Name

10-Bromoacetamidomethylcamptothecin

IUPAC Name

2-bromo-N-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl]methyl]acetamide

Molecular Formula

C23H20BrN3O5

Molecular Weight

498.3 g/mol

InChI

InChI=1S/C23H20BrN3O5/c1-2-23(31)16-7-18-20-14(10-27(18)21(29)15(16)11-32-22(23)30)6-13-5-12(3-4-17(13)26-20)9-25-19(28)8-24/h3-7,31H,2,8-11H2,1H3,(H,25,28)/t23-/m0/s1

InChI Key

XLVWWPMMOJIPKB-QHCPKHFHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O

Synonyms

10-bromoacetamidomethylcamptothecin
BrCPT

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.